molecular formula C19H27N3O3S3 B2910433 1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine CAS No. 1706277-26-0

1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

Cat. No.: B2910433
CAS No.: 1706277-26-0
M. Wt: 441.62
InChI Key: RLFZDXKSTIHVFM-UHFFFAOYSA-N
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Description

1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a synthetic small molecule characterized by a 1,4'-bipiperidine core substituted with a sulfonyl group at the 1'-position (attached to a 5-ethylthiophene ring) and a thiazolyloxy group at the 4-position. The compound’s structure combines electron-rich heterocycles (thiophene and thiazole) with a rigid bipiperidine scaffold, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S3/c1-2-17-3-4-18(27-17)28(23,24)22-12-5-15(6-13-22)21-10-7-16(8-11-21)25-19-20-9-14-26-19/h3-4,9,14-16H,2,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFZDXKSTIHVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Bipiperidine Moiety: The bipiperidine unit can be synthesized separately and then coupled with the thiazole ring using suitable coupling agents like EDCI or DCC.

    Attachment of the Ethylthiophene Sulfonyl Group: This step involves the sulfonylation of the bipiperidine-thiazole intermediate using ethylthiophene sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the ethylthiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.

    Substitution: Amines, thiols, in polar solvents like DMF or DMSO, often with heating.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bipiperidine moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active bipiperidine derivatives. Key comparisons include:

Compound Core Structure Substituents Reported Activity Key Differences
Target Compound 1,4'-Bipiperidine 1'-(5-Ethylthiophen-2-sulfonyl); 4-(thiazol-2-yloxy) Not explicitly reported Dual sulfonyl-thiophene and thiazole moieties enhance electron density and polarity
SID 2848719 (CAS: 702636-90-6) 1,4'-Bipiperidine 1'-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-sulfonyl); 4'-carboxamide Unreported Carboxamide substituent increases hydrogen-bonding potential
Irinotecan Hydrochloride 1,4'-Bipiperidine 1'-Carboxylic acid ester; camptothecin-derived substituents Anticancer (topoisomerase I inhibitor) Bulky camptothecin group confers DNA-intercalating properties
Pipamperone (Floropipamide) 1,4'-Bipiperidine 4'-Carboxamide; 4-(4-fluorophenyl)-4-oxobutyl Antipsychotic (dopamine/serotonin antagonism) Fluorophenyl and oxobutyl groups enhance CNS penetration
Compound 7e (Antiarrhythmic agent) 1,4'-Bipiperidine 1'-Carboxylate; chromen-dioxolane substituent Voltage-gated Na⁺/Ca²⁺ channel blocker Chromen-dioxolane moiety likely contributes to ion channel interaction

Pharmacological and Functional Insights

  • Electron-Rich Heterocycles: The thiophene and thiazole groups in the target compound contrast with carboxamides (e.g., Pipamperone) or esters (e.g., Irinotecan). These groups may enhance interactions with polar residues in biological targets, such as ion channels or enzymes, via π-π stacking or hydrogen bonding .
  • Sulfonyl Groups : The sulfonyl substituents increase polarity and metabolic stability compared to alkyl or aryl ethers in compounds like 4-ethylmorpholine derivatives (). This could reduce blood-brain barrier penetration but improve aqueous solubility .

Biological Activity

1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O3SC_{15}H_{18}N_2O_3S, with a molecular weight of 306.38 g/mol. Its structure includes a bipiperidine core, a thiazole moiety, and an ethylthiophene sulfonyl group, which may contribute to its biological activity.

Property Value
Molecular FormulaC15H18N2O3SC_{15}H_{18}N_2O_3S
Molecular Weight306.38 g/mol
CAS Number1705879-33-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The sulfonyl group may enhance the compound's interaction with bacterial targets, contributing to its efficacy.

Antitumor Activity

Research has indicated that compounds with bipiperidine structures exhibit cytotoxic effects against cancer cell lines. For example, related thiazole derivatives have demonstrated activity against pancreatic cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Neuropharmacological Effects

The piperidine scaffold is well-known for its neuropharmacological properties. Compounds featuring this structure are often explored for their potential as anxiolytics or antidepressants. The presence of the thiazole and sulfonyl groups may modulate neurotransmitter systems, enhancing their therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. The results showed that compounds similar to this compound exhibited significant inhibition zones against MRSA and Candida species .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro testing on MCF-7 breast cancer cells revealed that derivatives containing the bipiperidine and thiazole components induced cytotoxicity through apoptosis pathways. The compound's structural features were linked to enhanced interaction with cellular targets involved in cell survival .

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